

In-Depth Technical Guide to Schineolignin C

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Compound of Interest

Compound Name: Schineolignin C

Cat. No.: B12392664

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Schineolignin C, a lignan isolated from the fruit of *Schisandra chinensis*, has garnered interest within the scientific community for its potential biological activities. This document provides a comprehensive overview of **Schineolignin C**, including its chemical identity, and a summary of the known biological activities of related lignans from its natural source. While specific experimental protocols and signaling pathways for **Schineolignin C** are not extensively documented in publicly available literature, this guide presents general methodologies employed in the study of *Schisandra* lignans, which can serve as a foundational framework for future research.

Chemical Identity

A clear and unambiguous identification of a compound is critical for research and development. The following table summarizes the key identifiers for **Schineolignin C**.

Identifier	Value
CAS Number	1352185-28-4[1][2][3][4][5]
Systematic IUPAC Name	(-)-5-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol
Molecular Formula	C ₂₁ H ₂₈ O ₅ [1][3][5]
Molecular Weight	360.44 g/mol [1][5]

Biological Activities of Lignans from Schisandra chinensis

Schineolignin C is a member of the lignan family of natural products, which are abundant in the fruits of *Schisandra chinensis*. While specific studies focusing exclusively on **Schineolignin C** are limited, the broader class of lignans from this plant has been investigated for a range of biological activities. This section summarizes these findings, providing a context for the potential therapeutic applications of **Schineolignin C**.

Biological Activity	Description	Key Findings for Schisandra Lignans
Antioxidant	Ability to neutralize harmful free radicals, thereby reducing oxidative stress, a key factor in various chronic diseases.	Lignans from <i>S. chinensis</i> have demonstrated free radical scavenging activity in various in vitro assays.
Anti-inflammatory	Capacity to reduce inflammation, a biological response implicated in numerous pathological conditions.	Extracts containing Schisandra lignans have shown anti-inflammatory effects in preclinical models.
Hepatoprotective	Potential to protect the liver from damage induced by toxins or disease.	<i>Schisandra chinensis</i> is traditionally used for liver ailments, and its lignans are believed to contribute to this effect.
Antiviral	Ability to inhibit the replication and infectivity of viruses.	Certain lignans from Schisandra have been reported to exhibit antiviral properties, including activity against HIV.
Anticancer	Potential to inhibit the growth and proliferation of cancer cells.	Various lignans have been studied for their cytotoxic effects against different cancer cell lines.

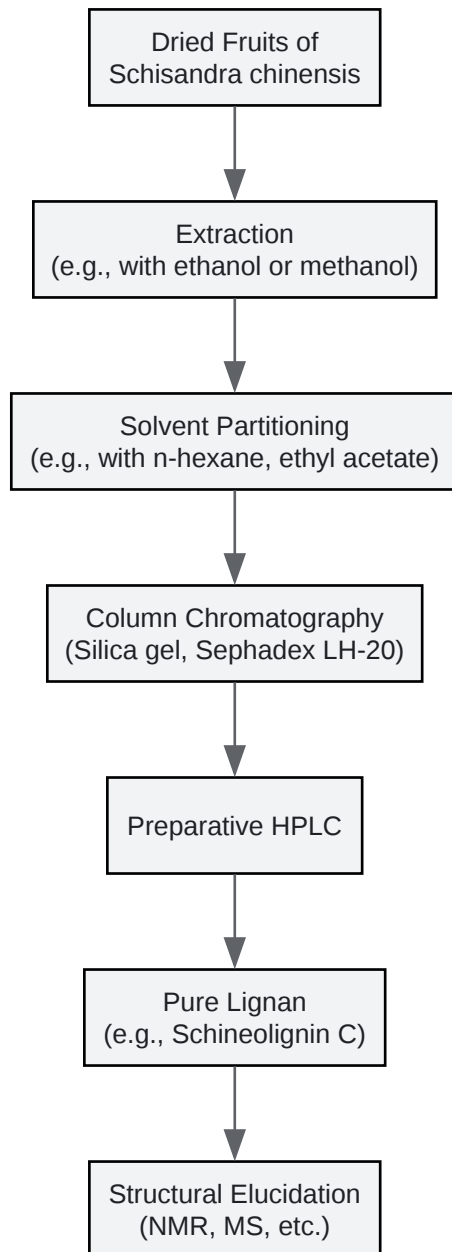
Experimental Protocols for the Study of Schisandra Lignans

Detailed experimental protocols specifically for **Schineolignin C** are not readily available. However, the following methodologies are commonly employed in the isolation, characterization, and biological evaluation of lignans from *Schisandra chinensis* and can be adapted for the study of **Schineolignin C**.

Isolation and Purification

A typical workflow for the isolation of lignans from *Schisandra chinensis* is outlined below.

Figure 1. General Workflow for Lignan Isolation



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Figure 1. General Workflow for Lignan Isolation

Protocol Details:

- **Extraction:** The dried and powdered fruits of *Schisandra chinensis* are typically extracted with an organic solvent such as ethanol or methanol at room temperature or under reflux.
- **Partitioning:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are often enriched in the ethyl acetate fraction.
- **Chromatography:** The lignan-rich fraction is subjected to various chromatographic techniques for further separation. This often involves column chromatography on silica gel, followed by size-exclusion chromatography on Sephadex LH-20.
- **High-Performance Liquid Chromatography (HPLC):** Final purification of individual lignans is typically achieved using preparative HPLC with a suitable solvent system.
- **Structural Elucidation:** The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ^1H , ^{13}C , COSY, HSQC, HMBC) and Mass Spectrometry (MS).

In Vitro Biological Assays

The following are examples of in vitro assays commonly used to evaluate the biological activity of *Schisandra* lignans.

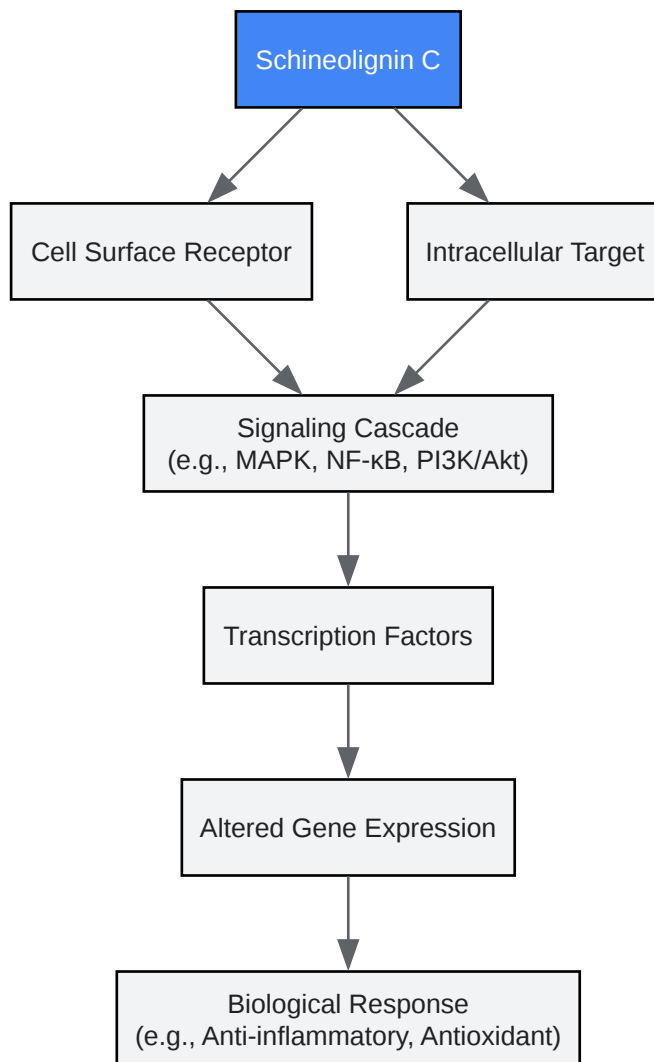
- **Antioxidant Activity:**
 - **DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:** Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.
 - **ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:** Assesses the capacity of the compound to scavenge the ABTS radical cation.
- **Anti-inflammatory Activity:**

- Nitric Oxide (NO) Production Assay in Macrophages: Measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
- Measurement of Pro-inflammatory Cytokines: Quantifies the levels of cytokines such as TNF- α , IL-1 β , and IL-6 in cell culture supernatants using ELISA.
- Cytotoxicity Assays:
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation. This is widely used to screen for cytotoxic effects against various cancer cell lines.

Signaling Pathways

Currently, there is a lack of specific studies elucidating the signaling pathways directly modulated by **Schineolignin C**. Research into the mechanism of action of other Schisandra lignans suggests potential interactions with various cellular signaling cascades. A hypothetical logical relationship for investigating the mechanism of action is presented below.

Figure 2. Hypothetical Signaling Investigation



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Figure 2. Hypothetical Signaling Investigation

Future research should aim to identify the direct molecular targets of **Schineolignin C** and delineate the downstream signaling events that mediate its biological effects. Techniques such as affinity chromatography, proteomics, and molecular docking could be employed to identify protein targets. Subsequent studies could then use specific inhibitors and activators of

suspected pathways, along with techniques like Western blotting and qPCR, to confirm the involvement of these pathways.

Conclusion and Future Directions

Schineolignin C is a distinct lignan with a confirmed chemical identity. While its specific biological activities and mechanisms of action remain to be fully elucidated, the broader family of Schisandra lignans demonstrates a range of promising pharmacological properties. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to undertake in-depth investigations into the therapeutic potential of **Schineolignin C**. Future studies should focus on the targeted biological evaluation of this compound and the elucidation of its molecular mechanisms and signaling pathways to unlock its full potential in drug discovery and development.

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